5-Chloro-[1,2,3]triazolo[1,5-a]pyridine
Description
Overview of Fused Nitrogen Heterocycles in Contemporary Chemical Research
Fused nitrogen heterocycles, molecular frameworks containing at least two rings where one or more atoms are nitrogen, represent a cornerstone of modern chemical and pharmaceutical research. These compounds are ubiquitous in nature, forming the core structure of a vast array of natural products, including alkaloids, vitamins, and hormones. Their significance is further underscored by their prevalence in synthetic molecules; a substantial percentage of all biologically active compounds feature a heterocyclic or polyheterocyclic structure. tandfonline.com
In the field of medicinal chemistry, the structural diversity and unique electronic properties of fused nitrogen heterocycles make them privileged scaffolds in drug design. Their rigid structures can facilitate precise interactions with biological targets, while the presence of nitrogen atoms provides sites for hydrogen bonding, which is crucial for molecular recognition processes within the body. Consequently, these systems are integral to numerous FDA-approved drugs, with applications spanning a wide range of therapeutic areas, including oncology, infectious diseases, and neurology. The ongoing exploration of novel fused heterocyclic systems continues to be a major focus of academic and industrial research, aimed at discovering new therapeutic agents with improved efficacy and specificity.
Nomenclature and Structural Characteristics oftandfonline.comworktribe.commdpi.comTriazolo[1,5-a]pyridine Systems
The tandfonline.comworktribe.commdpi.comtriazolo[1,5-a]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of a pyridine (B92270) ring and a 1,2,3-triazole ring. The nomenclature "[1,5-a]" indicates that the triazole ring is fused to the pyridine ring between the nitrogen at position 1 and the carbon at position 5 of the triazole, and position 'a' (the bond between N-1 and C-2) of the pyridine. This fusion results in a system with a bridgehead nitrogen atom (N-4).
A key structural feature of tandfonline.comworktribe.commdpi.comtriazolo[1,5-a]pyridines is the existence of a valence tautomerism, where the fused triazole ring is in equilibrium with its open-chain α-diazo-pyridine form. researchgate.net This equilibrium influences the reactivity of the system. The parent compound is a relatively stable, small, and versatile molecule that serves as a building block in organic synthesis. tandfonline.com
The reactivity of the tandfonline.comworktribe.commdpi.comtriazolo[1,5-a]pyridine scaffold is multifaceted. It can undergo electrophilic substitution, typically at the C-3 position. tandfonline.com However, reactions with certain electrophiles, such as halogens, can lead to the opening of the triazole ring with the loss of molecular nitrogen. tandfonline.comrsc.org Furthermore, the pyridine ring can be functionalized. For instance, the introduction of a halogen, such as bromine, at the C-5 or C-7 positions activates these sites for subsequent nucleophilic substitution reactions, a property that is critical for the synthesis of more complex substituted pyridines. tandfonline.com
Specific Research Focus: 5-Chloro-tandfonline.comworktribe.commdpi.comtriazolo[1,5-a]pyridine in Academic Inquiry
The specific isomer, 5-Chloro- tandfonline.comworktribe.commdpi.comtriazolo[1,5-a]pyridine, is a derivative of the parent scaffold where a chlorine atom is substituted at the C-5 position. While the broader class of tandfonline.comworktribe.commdpi.comtriazolo[1,5-a]pyridine derivatives has been investigated for potential applications, including as trypanocidal agents, specific and detailed academic inquiry into the 5-chloro derivative is not extensively documented in publicly available literature. nih.gov Its primary role in contemporary research appears to be that of a chemical intermediate or a building block for the synthesis of more complex molecules.
The chemical properties of 5-Chloro- tandfonline.comworktribe.commdpi.comtriazolo[1,5-a]pyridine can be inferred from the general reactivity of the parent ring system. The presence of the chlorine atom, a good leaving group, at the C-5 position is significant. Based on studies with analogous bromo-substituted compounds, this position is activated toward nucleophilic substitution. tandfonline.com This allows for the displacement of the chloride ion by various nucleophiles to introduce a wide range of functional groups at the C-5 position, making it a versatile precursor for creating a library of 5-substituted tandfonline.comworktribe.commdpi.comtriazolo[1,5-a]pyridines.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| Compound Name | 5-Chloro- tandfonline.comworktribe.commdpi.comtriazolo[1,5-a]pyridine |
| CAS Number | 192642-76-5 |
| Molecular Formula | C₆H₄ClN₃ |
| Molecular Weight | 153.57 g/mol |
Properties
IUPAC Name |
5-chlorotriazolo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-2-10-6(3-5)4-8-9-10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVYNORRNWRANR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=N2)C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 1 2 3 Triazolo 1,5 a Pyridine and Its Congeners
Strategies for the Construction of theresearchgate.netorganic-chemistry.orgorganic-chemistry.orgTriazolo[1,5-a]pyridine Core
The formation of the bicyclic researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine system is the cornerstone of synthesizing 5-Chloro- researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine and its analogs. Key strategies involve the formation of the triazole ring onto a pre-existing pyridine (B92270) ring through various cyclization and annulation reactions.
Cyclization Reactions for Ring System Formation
Cyclization reactions are a prominent approach for constructing the researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine core, utilizing a range of reaction conditions and starting materials to achieve the desired fused ring system.
A significant and efficient method for the synthesis of the researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine core is through the oxidative cyclization of 2-pyridyl ketone hydrazones. This approach has been notably demonstrated through the use of a heterogeneous copper(II) catalyst. In this environmentally benign process, various 2-pyridine ketone hydrazones undergo oxidative cyclization in ethyl acetate (B1210297) at room temperature, with air serving as the oxidant. This method is catalyzed by an MCM-41-anchored bidentate 2-aminoethylamino copper(II) catalyst, affording a diverse range of researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines in good yields. A key advantage of this methodology is the recyclability of the catalyst, which can be recovered by simple filtration and reused multiple times without a significant loss of activity.
The reaction mechanism is proposed to involve the copper(II) catalyst facilitating the formation of a diazo intermediate from the hydrazone, which then undergoes intramolecular cyclization to yield the final researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine product. This method is valued for its mild reaction conditions and its alignment with the principles of green chemistry.
| Catalyst | Starting Material | Oxidant | Solvent | Temperature | Product | Yield (%) |
| MCM-41-anchored Cu(II) | 2-Pyridyl ketone hydrazones | Air | Ethyl Acetate | Room Temperature | researchgate.netorganic-chemistry.orgorganic-chemistry.orgTriazolo[1,5-a]pyridines | Good |
Intramolecular annulation provides another effective route to the researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine skeleton. One notable example is the PIFA (phenyliodine bis(trifluoroacetate))-mediated intramolecular annulation of N-(pyridin-2-yl)benzimidamides. This metal-free approach leads to the direct formation of an N-N bond, resulting in the desired fused heterocyclic system. The reaction is characterized by its high efficiency, short reaction times, and high yields, making it an attractive method for the synthesis of these biologically important molecules.
| Reagent | Starting Material | Key Transformation | Product |
| PIFA | N-(Pyridin-2-yl)benzimidamides | Oxidative N-N bond formation | researchgate.netorganic-chemistry.orgworktribe.comTriazolo[1,5-a]pyridines |
Base-promoted reactions represent a versatile strategy for the synthesis of fused heterocyclic systems. While a direct base-promoted reaction of a chlorinated pyridine with a pre-formed triazole derivative to yield 5-Chloro- researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine is not extensively documented, related methodologies provide insight into potential synthetic pathways.
One such relevant method is the base-promoted tandem SNAr (Nucleophilic Aromatic Substitution)/Boulton-Katritzky rearrangement. This approach has been successfully employed for the synthesis of functionalized researchgate.netorganic-chemistry.orgworktribe.comtriazolo[1,5-a]pyridines, an isomeric form of the target scaffold. In this reaction, 2-fluoropyridines react with 1,2,4-oxadiazol-3-amines or 3-aminoisoxazoles in the presence of a base. researchgate.net The initial SNAr reaction is followed by the Boulton-Katritzky rearrangement, which involves a thermally or photochemically induced intramolecular cyclization and rearrangement to form the fused triazolopyridine ring system. Although this method has been demonstrated for fluoropyridines and leads to the researchgate.netorganic-chemistry.orgworktribe.com isomer, it highlights the potential of base-promoted reactions of halogenated pyridines for the construction of the triazolopyridine core. The adaptation of this methodology to chlorinated pyridines and suitable triazole precursors could potentially offer a viable route to 5-Chloro- researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine.
Metal-Catalyzed Synthetic Routes
Metal-catalyzed reactions, particularly those involving palladium, have emerged as powerful tools for the construction of complex heterocyclic frameworks, including the researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine core.
Palladium-catalyzed C-H heteroarylation offers a direct and atom-economical method for the functionalization of the researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine core. An efficient and regioselective palladium-catalyzed C-H heteroarylation of researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines with various heteroaromatic partners has been developed. This methodology allows for the introduction of substituents at the C-7 position of the triazolopyridine ring with exclusive regioselectivity and demonstrates good tolerance for a variety of functional groups.
The reaction is typically carried out using a palladium catalyst, such as palladium(II) acetate, in the presence of an oxidant and a base. This approach avoids the need for pre-functionalized substrates, thereby streamlining the synthetic process. Mechanistic studies suggest that the reaction may proceed through an ionic pathway. This C-H functionalization strategy provides a powerful tool for the late-stage diversification of the researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridine scaffold, enabling the synthesis of a wide range of derivatives.
| Catalyst | Substrates | Key Feature | Product |
| Palladium(II) acetate | researchgate.netorganic-chemistry.orgorganic-chemistry.orgTriazolo[1,5-a]pyridines and Heteroarenes | Regioselective C-7 arylation | C-7 Arylated researchgate.netorganic-chemistry.orgorganic-chemistry.orgtriazolo[1,5-a]pyridines |
Copper-Catalyzed Cyclizations and Transannulation Reactions
Copper-catalyzed reactions are a cornerstone in the synthesis of worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridines. The most prevalent method involves the oxidative N-N bond formation and subsequent cyclization of 2-pyridyl ketone hydrazones.
This transformation is typically efficient and can be performed under mild conditions. An established protocol utilizes a copper(II)-catalyzed oxidative cyclization of 2-pyridine ketone hydrazones. researchgate.net This reaction often employs atmospheric oxygen as the terminal oxidant, making it an environmentally conscious approach. researchgate.net The use of ethyl acetate as a solvent has been shown to significantly promote the reaction. researchgate.net Furthermore, heterogeneous copper catalysts, such as a reusable MCM-41-anchored bidentate copper(II) complex, have been developed, allowing for the reaction to proceed at room temperature with good yields. organic-chemistry.org This heterogeneous catalyst can be recovered and reused multiple times without significant loss of activity. organic-chemistry.org
| Catalyst | Oxidant | Solvent | Temperature | Yield | Reference |
| Cu(OAc)₂ | Air (O₂) | Ethyl Acetate | Reflux | Good | researchgate.net |
| MCM-41-anchored Cu(II) | Air (O₂) | Ethyl Acetate | Room Temp. | Good | organic-chemistry.org |
While copper catalysis is effective for cyclization, the term "transannulation" in the context of pyridotriazoles typically refers to reactions of the pre-formed heterocycle, rather than its synthesis. For instance, copper-catalyzed denitrogenative transannulation reactions of worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridines with amines, amino acids, or terminal alkynes have been developed to synthesize other heterocyclic systems like imidazo[1,5-a]pyridines and indolizines, respectively. acs.orgrsc.org These reactions proceed via a ring-opening of the triazole, loss of N₂, and subsequent cyclization with the new reaction partner.
Microwave-Assisted Protocols for Enhanced Efficiency
Microwave-assisted synthesis has become a powerful tool in organic chemistry for accelerating reaction rates and improving yields. While this technology has been extensively applied to the synthesis of various triazolopyridine isomers, specific literature detailing the microwave-assisted synthesis of the worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine core is not widely available in the reviewed sources.
However, the benefits of this approach are well-documented for related scaffolds. For example, catalyst-free synthesis of worktribe.comacs.orgtriazolo[1,5-a]pyridines has been achieved under microwave conditions from enaminonitriles and benzohydrazides in short reaction times with good to excellent yields. mdpi.com Similarly, microwave irradiation has been used to prepare 8-chloro- worktribe.comacs.orgtriazolo[4,3-a]pyridine derivatives from 2,3-dichloropyridine (B146566) in multistep reactions that benefit from high yields and facile work-up. researchgate.net These examples underscore the potential of microwave-assisted protocols to enhance the efficiency of the synthesis of 5-Chloro- worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine, should a suitable reaction scheme be developed.
Multi-Component Reactions (if applicable to the core)
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules in a single step by combining three or more reactants. This strategy is valued for its atom economy and operational simplicity. However, similar to microwave-assisted protocols, the application of MCRs for the specific synthesis of the worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine ring system is not prominently reported. In contrast, MCRs have been successfully employed for the synthesis of the isomeric worktribe.comacs.orgtriazolo[1,5-a]pyridine scaffold. For instance, a one-pot pseudo-three-component reaction has been demonstrated for synthesizing substituted worktribe.comacs.orgtriazolo[1,5-a]pyridines. The lack of reported MCRs for the worktribe.comacs.orgtandfonline.com-isomer suggests that the requisite reaction pathways may be less favorable or have yet to be discovered.
Methods for Introducing and Modifying the Chloro Substituent at Position 5
The introduction of the chlorine atom at the C5 position of the worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine core is a critical step in the synthesis of the target compound. This can be achieved either by starting with a chlorinated precursor or by attempting to chlorinate the pre-formed heterocyclic system.
Synthesis from Pre-functionalized Pyridine Derivatives
The most direct and strategically sound method for synthesizing 5-Chloro- worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine is to begin with a pyridine ring that already contains the chlorine atom at the desired position. The general synthesis of the worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine core proceeds from 2-substituted pyridines, such as 2-acylpyridines. researchgate.net
Following this logic, the synthesis of the 5-chloro derivative would commence from a 6-chloro-2-acylpyridine. The synthetic sequence would involve:
Reaction of the 6-chloro-2-acylpyridine with hydrazine (B178648) to form the corresponding 6-chloro-2-pyridyl hydrazone.
Oxidative cyclization of the hydrazone intermediate, typically using a copper catalyst as described in section 2.1.2.2, to yield the final 5-Chloro- worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine product.
This approach ensures complete regiocontrol of the chlorination and avoids potential side reactions that could occur when attempting to chlorinate the fused heterocyclic system.
Post-Synthetic Chlorination Strategies (if applicable)
Attempting to introduce a chlorine atom onto the pre-formed worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine ring via direct electrophilic chlorination is not a viable strategy. Research on the reaction of the parent worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine with electrophiles such as chlorine has shown that this does not result in substitution. rsc.org Instead, the treatment with chlorine leads to the opening of the triazole ring and extrusion of molecular nitrogen, ultimately forming dichloromethyl-pyridines. rsc.org This reactivity precludes post-synthetic chlorination as a method for preparing 5-Chloro- worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine.
Derivatization Strategies for Functionalization at Other Positions
The worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine nucleus can be functionalized at various positions, allowing for the synthesis of a diverse range of derivatives. The reactivity of the ring system is influenced by the electronic nature of the fused rings.
Electrophilic substitution reactions preferentially occur on the electron-rich triazole ring. For example, nitration of worktribe.comacs.orgtandfonline.comtriazolo[1,5-a]pyridine with nitric acid in sulfuric acid yields the 3-nitro derivative. rsc.org
Conversely, the pyridine ring can be functionalized using metallation strategies. Directed ortho-metallation using a strong base like lithium diisopropylamide (LDA) at low temperatures allows for the regiospecific introduction of substituents at the C7 position. tandfonline.com The resulting 7-lithio derivative can react with various electrophiles to produce a range of 7-substituted triazolopyridines. worktribe.com
Furthermore, the introduction of a halogen, such as bromine, at positions 5 or 7 activates these sites for nucleophilic substitution, providing a pathway to further derivatives that are otherwise difficult to access. tandfonline.com This highlights that the chloro-substituent at position 5 in the target compound could potentially be displaced by strong nucleophiles under suitable conditions, offering another avenue for derivatization.
Directed Lithiation and Subsequent Electrophilic Quenching (e.g., at C7)
Directed ortho-metalation, a powerful tool in synthetic organic chemistry, has been successfully applied to the tandfonline.comchemrxiv.orgdocumentsdelivered.comtriazolo[1,5-a]pyridine system for regioselective functionalization. Research has demonstrated that the parent tandfonline.comchemrxiv.orgdocumentsdelivered.comtriazolo[1,5-a]pyridine can be selectively lithiated at the C7 position. tandfonline.com This process is typically achieved by treating the heterocycle with a strong base, such as lithium diisopropylamide (LDA), in an ethereal solvent like diethyl ether at low temperatures, around -40°C. tandfonline.com The resulting 7-lithio derivative is a versatile intermediate that can react with a variety of electrophiles, allowing for the introduction of a wide range of functional groups at this specific position.
The reaction of the 3-methyl-7-lithio derivative with bromine has been reported. tandfonline.com While the starting triazolopyridine was the major product recovered, and polymerization was observed, a small amount of the 7-bromo derivative was isolated. tandfonline.com The yield of this bromination was found to be dependent on the reaction conditions. For instance, the use of 1,2-dibromo-1,1,2,2-tetrachloroethane (DBTCE) as the bromine source in toluene (B28343) significantly improved the yield of the 7-bromo product to 70-80%. tandfonline.com
The following table summarizes the outcomes of electrophilic quenching of a 7-lithio- tandfonline.comchemrxiv.orgdocumentsdelivered.comtriazolo[1,5-a]pyridine intermediate.
Late-Stage Functionalization Approaches
Late-stage functionalization refers to the introduction of chemical modifications at a late step in a synthetic sequence, which is a highly valuable strategy in medicinal chemistry and materials science for the rapid generation of analogues for structure-activity relationship studies. For the tandfonline.comchemrxiv.orgdocumentsdelivered.comtriazolo[1,5-a]pyridine core, palladium-catalyzed cross-coupling reactions are a prominent example of late-stage functionalization.
While direct late-stage functionalization of 5-Chloro- tandfonline.comchemrxiv.orgdocumentsdelivered.comtriazolo[1,5-a]pyridine is not extensively documented, related congeners have been successfully functionalized using these methods, suggesting the applicability of these approaches to the chloro-substituted scaffold. For instance, the Suzuki-Miyaura coupling reaction has been employed for the arylation of a bromo-substituted tandfonline.comchemrxiv.orgdocumentsdelivered.comtriazolo[1,5-a]pyridine. Specifically, 4-bromo- tandfonline.comchemrxiv.orgdocumentsdelivered.comtriazolo[1,5-a]pyridine was successfully coupled with various arylboronic acids in the presence of a palladium catalyst (Pd(OAc)₂) and a phosphine (B1218219) ligand (SPhos) to afford the corresponding aryltriazolopyridines in moderate to good yields (47-77%). chemrxiv.org This demonstrates the feasibility of introducing aryl groups onto the pyridine ring of the tandfonline.comchemrxiv.orgdocumentsdelivered.comtriazolo[1,5-a]pyridine system.
The following table provides an example of a late-stage functionalization reaction on a related tandfonline.comchemrxiv.orgdocumentsdelivered.comtriazolo[1,5-a]pyridine derivative.
Given the success of these cross-coupling reactions on halogenated tandfonline.comchemrxiv.orgdocumentsdelivered.comtriazolo[1,5-a]pyridines, it is plausible that similar late-stage functionalization strategies could be applied to 5-Chloro- tandfonline.comchemrxiv.orgdocumentsdelivered.comtriazolo[1,5-a]pyridine to generate a diverse range of derivatives.
Reactivity and Reaction Mechanisms of 5 Chloro 1 2 3 Triazolo 1,5 a Pyridine
Electrophilic Attack and Substitution Patterns
The nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine system exhibits a dual reactivity towards electrophiles. Depending on the nature of the electrophile and reaction conditions, the outcome can be either substitution on the heterocyclic core or a complete opening of the triazole ring with subsequent loss of nitrogen. nih.govrsc.org
Electrophilic substitution on the nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine ring system preferentially occurs at the C3 position of the triazole ring. This regioselectivity is observed in reactions such as nitration. For instance, the parent compound, nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine, reacts with nitrating agents to yield 3-nitrotriazolopyridine. researchgate.net This outcome suggests that the C3 position is the most nucleophilic site on the triazole portion of the molecule. The presence of the chloro group at the C5 position in 5-Chloro- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine is expected to deactivate the pyridine (B92270) ring towards electrophilic attack, further favoring substitution on the triazole ring at C3.
A predominant reaction pathway for nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridines when treated with certain electrophiles is the opening of the triazole ring, accompanied by the extrusion of molecular nitrogen. nih.govrsc.org This reactivity is attributed to the inherent equilibrium between the fused tricyclic structure and its open-chain diazo-isomer. nih.gov
This ring-opening mechanism is particularly common with halogens and other strong electrophiles. For example, the reaction of the parent triazolopyridine with bromine, chlorine, or mercuric acetate (B1210297) does not result in simple substitution but instead yields substituted methyl-pyridines following the loss of nitrogen. researchgate.netorganic-chemistry.org A proposed mechanism involves the initial attack of the electrophile at the C3 position, which destabilizes the triazole ring and initiates the cleavage of the N-N bond, leading to the formation of a pyridine derivative and dinitrogen.
| Electrophile | Product from nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine | Reaction Type | Reference |
| Nitrating Agents | 3-Nitrotriazolopyridine | Electrophilic Substitution | researchgate.net |
| Bromine (Br₂) | 2-(Dibromomethyl)pyridine | Ring Opening & N₂ Extrusion | researchgate.netorganic-chemistry.org |
| Chlorine (Cl₂) | 2-(Dichloromethyl)pyridine | Ring Opening & N₂ Extrusion | researchgate.net |
| Selenium Dioxide | 2-Acylpyridine derivatives | Ring Opening & N₂ Extrusion |
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridine ring in the nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine system makes it susceptible to nucleophilic attack, particularly when activated by suitable leaving groups.
Studies on halogenated analogues of nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine reveal that the molecule is activated towards nucleophilic substitution at specific positions. In brominated derivatives, the bromine atoms at the C5 and C7 positions are susceptible to displacement by nucleophiles. nih.govrsc.org In contrast, a halogen at the C6 position displays benzenoid-like inertness. nih.gov
For 5-Chloro- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine, the chlorine atom at the C5 position serves as a leaving group, activating this site for nucleophilic aromatic substitution (SNAr). This allows for the introduction of a variety of nucleophiles at this position, providing a pathway to synthesize diverse 5-substituted- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine derivatives.
Directed Metalation and Lithiation Studies
Directed metalation is a powerful synthetic tool for the regioselective functionalization of aromatic and heteroaromatic rings. For the nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine scaffold, lithiation occurs with high specificity.
When treated with strong lithium bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -40°C in ether), the nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine molecule is regiospecifically lithiated at the C7 position. nih.govrsc.org This directed deprotonation is facilitated by the coordinating effect of the adjacent nitrogen atoms of the fused ring system. The resulting 7-lithio derivative is a versatile intermediate that can be trapped with various electrophiles to introduce a wide range of substituents at the C7 position. acs.org This method provides a reliable route to 7-substituted triazolopyridines, which are valuable precursors for more complex molecules. acs.org
| Reagent | Site of Metalation | Intermediate | Subsequent Reaction | Reference |
| Lithium Diisopropylamide (LDA) | C7 | 7-Lithio- nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine | Trapping with various electrophiles (e.g., aldehydes, ketones) | nih.govacs.orgrsc.org |
Pericyclic and Cycloaddition Reactions
While less common than electrophilic or nucleophilic reactions, the nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridine system can participate in pericyclic reactions, notably acting as a 1,3-dipole in cycloaddition reactions. This reactivity allows for the construction of more complex heterocyclic frameworks. Studies have shown that nih.govacs.orgresearchgate.nettriazolo[1,5-a]pyridines can react with electron-deficient ethylenes in what is proposed to be a 1,3-dipolar cycloaddition mechanism.
nih.govnih.gov-Dipolar Cycloadditions (e.g., with electron-deficient dipolarophiles)
The nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine system is known to behave as a 1,3-dipole, a reactivity that is attributed to its ability to exist in equilibrium with its open-chain valence isomer, a 2-pyridyl-diazo compound. This diazo isomer can then readily participate in nih.govnih.gov-dipolar cycloaddition reactions with electron-deficient dipolarophiles.
While specific studies on the 5-chloro derivative are not extensively documented, the reactivity of the parent nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine provides a strong precedent. For instance, reactions with electron-deficient alkenes, such as ethyl acrylate (B77674), have been shown to yield pyridyl cyclopropanes. This reaction is proposed to proceed through the initial formation of a pyrazoline intermediate via cycloaddition, which then expels nitrogen to form the cyclopropane (B1198618) ring. The electron-withdrawing nature of the chloro group at the 5-position of 5-Chloro- nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine is expected to influence the stability of the diazo intermediate and the kinetics of the cycloaddition, but the fundamental reaction pathway is anticipated to be similar.
Table 1: Examples of nih.govnih.gov-Dipolar Cycloaddition Reactants and Products with the nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine core
| Dipolarophile | Expected Product Type with 5-Chloro- nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine |
| Ethyl acrylate | 2-(6-chloropyridin-2-yl)cyclopropane-1-carboxylate derivative |
| Maleimides | Dihydropyrrolo[3,4-c]pyrazole derivative (initially), leading to a substituted pyridine after N2 loss |
| Acrylonitrile | 2-(6-chloropyridin-2-yl)cyclopropane-1-carbonitrile derivative |
Reactions with Acetylenic Esters leading to Fused Heterocycles
The reaction of nih.govrsc.orgnih.govtriazolo[1,5-a]pyridines with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD) and ethyl propiolate, provides a pathway to the synthesis of fused heterocyclic systems. These reactions typically result in the formation of pyridyl-substituted pyrazoles. mdpi.com The reaction is believed to proceed via a [3+2] cycloaddition of the isomeric 2-pyridyl-diazo compound with the acetylenic ester, followed by aromatization through the loss of a stable molecule.
For 5-Chloro- nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine, this reaction would be expected to yield pyrazoles bearing a 6-chloro-2-pyridyl substituent. The specific nature of the fused heterocycle formed can be influenced by the reaction conditions and the substituents on both the triazolopyridine and the acetylenic ester.
Ring Transformation and Rearrangement Processes
The inherent strain and electronic distribution within the nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine ring system make it susceptible to various ring transformation and rearrangement processes, often initiated by thermal, photochemical, or chemical means.
Isomerization Pathways (e.g., to 2-pyridyl derivatives)
A fundamental aspect of the chemistry of nih.govrsc.orgnih.govtriazolo[1,5-a]pyridines is their valence isomerization to 2-diazomethylpyridines. nih.gov This equilibrium, though often favoring the fused-ring triazole form under normal conditions, is crucial for understanding the reactivity of this heterocyclic system. mdpi.com The open-chain diazo isomer is a key intermediate in many of the reactions of these compounds.
Computational studies on the parent nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine have estimated the energy barrier for the formation of 2-diazomethylpyridine to be approximately 17 kcal/mol, with the diazo compound being about 5 kcal/mol less stable than the triazole. nih.gov For 5-Chloro- nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine, the isomerization would lead to 2-chloro-6-(diazomethyl)pyridine. The electron-withdrawing chloro group may influence the position of this equilibrium and the stability of the resulting diazoalkane. An experimental and theoretical study on the ring-chain isomerization of related 3-(2-pyridyl)- nih.govrsc.orgnih.govtriazolo[1,5-a]pyrid-7-yl derivatives has shown that the ratio of the isomers is dependent on the electronic properties of the substituents. nih.gov
Mechanistic Investigations of Triazole Ring Opening (e.g., radical intervention)
The opening of the triazole ring in nih.govrsc.orgnih.govtriazolo[1,5-a]pyridines is intimately linked to the aforementioned isomerization to the diazo intermediate. mdpi.com Subsequent loss of molecular nitrogen (N2) from the diazo compound generates a highly reactive pyridylcarbene intermediate. This carbene can then undergo various reactions, including intramolecular rearrangements. nih.gov
While the involvement of radical intermediates in the triazole ring opening of the parent system is not the most commonly cited mechanism, it cannot be entirely ruled out under specific reaction conditions, such as in the presence of radical initiators or upon photolysis. However, the predominant pathway is generally considered to proceed through the diazo-carbene sequence. For 5-Chloro- nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine, the triazole ring opening would ultimately lead to the formation of a 6-chloro-2-pyridylcarbene. The fate of this carbene would then determine the final product distribution.
Dimroth-Type Rearrangements and their Influence
The Dimroth rearrangement is a well-known isomerization of 1,2,3-triazoles, involving the cleavage of the N1-N2 and C5-N1 bonds, followed by rotation and re-cyclization to form a new triazole ring with the exocyclic nitrogen incorporated into the ring. This rearrangement typically occurs under thermal or basic conditions. nih.govwikipedia.org
Reduction Reactions (e.g., Hydrogenation to Tetrahydrotriazolopyridines)
The pyridine ring of the nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine system is susceptible to reduction under catalytic hydrogenation conditions. The parent compound, nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine, is readily hydrogenated to yield the corresponding 4,5,6,7-tetrahydrotriazolopyridine in high yield. mdpi.com This reaction is typically carried out using hydrogen gas and a palladium on carbon (Pd/C) catalyst. mdpi.com
It is anticipated that 5-Chloro- nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine would undergo a similar reduction of the pyridine ring to afford 5-Chloro-4,5,6,7-tetrahydro- nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine. However, a potential complication in the hydrogenation of halogenated pyridines is the possibility of hydrodehalogenation, where the chloro substituent is replaced by a hydrogen atom. The specific reaction conditions, including the choice of catalyst, solvent, and pressure, would likely play a crucial role in determining the selectivity of the reduction and the preservation of the C-Cl bond.
Table 2: Summary of Reactivity for 5-Chloro- nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine
| Reaction Type | Reagents/Conditions | Expected Primary Product/Intermediate |
| nih.govnih.gov-Dipolar Cycloaddition | Electron-deficient alkenes | Cycloadduct, leading to substituted pyridines |
| Reaction with Acetylenic Esters | DMAD, Ethyl propiolate | Pyridyl-substituted pyrazoles |
| Isomerization | Thermal/Photochemical | 2-Chloro-6-(diazomethyl)pyridine |
| Triazole Ring Opening | Heat, Metals (e.g., Pd) | 6-Chloro-2-pyridylcarbene |
| Dimroth-Type Rearrangement | Basic or acidic conditions (inferred) | Potential for rearrangement to isomeric structures |
| Reduction | H₂, Pd/C | 5-Chloro-4,5,6,7-tetrahydro- nih.govrsc.orgnih.govtriazolo[1,5-a]pyridine |
Cross-Coupling and Other Metal-Catalyzed Transformations
The chlorine atom at the 5-position of thetriazolo[1,5-a]pyridine scaffold imparts significant reactivity, enabling its participation in a variety of palladium-catalyzed cross-coupling reactions. This functionality allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, providing a powerful tool for the synthesis of diverse derivatives. The successful application of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings highlights the versatility of 5-chloro-triazolo[1,5-a]pyridine as a building block in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling reaction serves as an effective method for creating carbon-carbon bonds by coupling 5-chloro-triazolo[1,5-a]pyridine with various boronic acids and esters. Research has demonstrated that these reactions can proceed efficiently under palladium catalysis, yielding the corresponding 5-aryl or 5-heteroaryl derivatives. For instance, the reaction of 5-chloro-triazolo[1,5-a]pyridine with boronic acid pinacol (B44631) esters has been shown to produce good to excellent yields. The choice of catalyst, base, and solvent system is crucial for optimizing the reaction outcome.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions
| Aryl/Heteroaryl Boronic Acid Pinacol Ester | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-(Trifluoromethyl)phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 95 |
| 4-Methoxyphenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 98 |
The formation of carbon-nitrogen bonds at the 5-position can be achieved through the Buchwald-Hartwig amination. This palladium-catalyzed reaction couples 5-chloro-triazolo[1,5-a]pyridine with a range of amines, anilines, and other nitrogen-containing nucleophiles. The reaction conditions, particularly the choice of phosphine (B1218219) ligand, play a significant role in the efficiency of the transformation. These reactions provide access to a class of compounds with potential applications as pharmaceuticals and organic electronic materials.
Table 2: Examples of Buchwald-Hartwig Amination Reactions
| Amine | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Morpholine | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene (B28343) | 92 |
| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 88 |
For the introduction of alkyne moieties, the Sonogashira coupling has been successfully employed. This reaction involves the palladium- and copper-catalyzed coupling of 5-chloro-triazolo[1,5-a]pyridine with terminal alkynes. This method is instrumental in the synthesis of compounds with extended π-systems, which are of interest in materials science. The reaction proceeds under relatively mild conditions and demonstrates good functional group tolerance.
Table 3: Examples of Sonogashira Coupling Reactions
| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 85 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 90 |
Computational Chemistry and Theoretical Investigations of 5 Chloro 1 2 3 Triazolo 1,5 a Pyridine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in characterizing the electronic nature of 5-Chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine. These studies provide a detailed picture of the molecule's geometry, electron distribution, and reactive sites.
Density Functional Theory (DFT) Studies on Optimized Geometries
DFT calculations, often employing the B3LYP functional with basis sets such as 6-31G* or 6-31+G(d,p), have been used to determine the optimized geometry of triazolopyridine derivatives. While specific data for the 5-chloro derivative is not extensively tabulated in readily available literature, studies on closely related compounds, such as 8-chloro-3-((3-chlorobenzyl)thio)- mdpi.comresearchgate.netresearchgate.nettriazolo[4,3-a]pyridine, provide a strong indication of the expected structural parameters. mdpi.com In such systems, the fused triazole and pyridine (B92270) rings are found to be nearly coplanar. The introduction of a chlorine atom is anticipated to induce minor perturbations in the local bond lengths and angles of the pyridine ring.
Table 1: Representative Calculated Bond Lengths and Angles for a Chloro-Substituted Triazolopyridine Scaffold Note: Data is based on a closely related chloro-triazolopyridine isomer and serves as an illustrative example.
| Parameter | Bond/Angle | Calculated Value (Å/°) |
| Bond Length | C5-Cl | ~1.74 |
| Bond Length | N1-N2 | ~1.35 |
| Bond Length | N2-N3 | ~1.30 |
| Bond Length | C8a-N1 | ~1.38 |
| Bond Angle | C4-C5-Cl | ~119.0 |
| Bond Angle | N1-N2-N3 | ~110.0 |
| Bond Angle | C5-C6-C7 | ~118.0 |
This table is interactive. Click on the headers to sort the data.
Topological and Electronic Density Analysis (e.g., AIM, ELF)
To gain a deeper understanding of the bonding characteristics and electron distribution, topological analyses such as the Quantum Theory of Atoms in Molecules (AIM) and the Electron Localization Function (ELF) have been applied to the mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine system. researchgate.net These methods allow for a quantitative description of chemical bonds and lone pairs.
The AIM analysis characterizes bond paths and the properties of the electron density at bond critical points, offering insights into the nature of atomic interactions (covalent vs. ionic). The ELF provides a visual representation of electron localization, clearly distinguishing bonding regions, lone pairs, and core electrons. For 5-Chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, these analyses would be expected to reveal the delocalized π-system across the fused rings and the localization of electron density around the nitrogen and chlorine atoms.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
The Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) analyses are powerful tools for predicting the reactivity of a molecule. The MEP map visually identifies the electron-rich and electron-poor regions of a molecule, which are susceptible to electrophilic and nucleophilic attack, respectively. For the parent mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, the most negative potential is typically located around the nitrogen atoms of the triazole ring, indicating their nucleophilic character. researchgate.net The introduction of the electron-withdrawing chlorine atom at the 5-position is expected to influence the MEP, potentially creating a more positive region on the adjacent carbon atoms.
NBO analysis provides a detailed picture of the charge distribution and orbital interactions within the molecule. researchgate.net By examining the natural atomic charges, one can quantify the electron-donating or -withdrawing effects of substituents. Furthermore, NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. For 5-Chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, NBO analysis would quantify the charge on each atom and detail the interactions between the lone pairs of the nitrogen and chlorine atoms with the π-system of the rings.
Table 2: Illustrative NBO Charges for a Substituted Triazolopyridine System Note: This data is hypothetical and for illustrative purposes to demonstrate the output of NBO analysis.
| Atom | Natural Charge (e) |
| N1 | -0.35 |
| N2 | -0.15 |
| N3 | -0.30 |
| C5 | +0.10 |
| Cl | -0.05 |
This table is interactive. Users can filter the data based on the atom.
Mechanistic Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the calculation of reaction energy profiles.
Transition State Characterization for Reaction Pathways
A key aspect of mechanistic studies is the identification and characterization of transition states, which represent the energy maxima along a reaction coordinate. For mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines, a well-studied reaction is the ring-chain isomerization, where the triazole ring can open to form a diazo compound. researchgate.net Computational studies have successfully located the transition state for this process, providing insights into the structural changes that occur during the reaction. researchgate.net
For 5-Chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine, computational methods can be employed to characterize the transition states for various other reactions, such as electrophilic aromatic substitution. The geometry of the transition state, along with its vibrational frequencies (where one imaginary frequency corresponds to the reaction coordinate), provides crucial information about the reaction mechanism.
Energy Profile Calculations for Reaction Energetics
For the ring-chain isomerization of mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines, DFT calculations have been used to determine the energy barrier for the ring-opening process. researchgate.net Similar calculations for 5-Chloro- mdpi.comresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine would reveal how the chloro substituent affects the energetics of this and other potential reaction pathways. This information is critical for predicting the feasibility and rate of different chemical transformations.
Conformational Analysis and Stereoelectronic Effects of 5-Chloro-nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine
Computational and theoretical investigations into the conformational landscape of 5-chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine are crucial for understanding its reactivity, intermolecular interactions, and potential applications. While specific computational studies focusing exclusively on this particular derivative are limited in the public domain, general principles of conformational analysis and stereoelectronic effects in related heterocyclic systems can provide significant insights.
The nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine core is an aromatic, bicyclic system. Due to the fused ring structure, the molecule is largely planar. Therefore, conformational analysis primarily revolves around the orientation of substituents and the subtle puckering or deviations from planarity that might be induced by these substituents or by intermolecular interactions in different environments.
A key aspect of the stereoelectronic landscape of this molecule is the influence of the chloro substituent at the 5-position and the nitrogen lone pairs within the heterocyclic rings. The chlorine atom, being an electronegative substituent, exerts both inductive and resonance effects. These electronic influences can modulate the electron density distribution across the aromatic system, affecting bond lengths, bond angles, and the orientation of lone pairs on the nitrogen atoms.
Influence of the Chloro Substituent on Lone Pair Orientation and Electronic Properties:
The nitrogen atoms in the triazole and pyridine rings possess lone pairs of electrons that are integral to the molecule's chemical behavior, including its basicity, nucleophilicity, and coordination chemistry. The orientation of these lone pairs can be influenced by the electronic nature of substituents.
In the case of 5-chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine, the electron-withdrawing nature of the chlorine atom at the 5-position is expected to have a pronounced effect on the electron density of the pyridine ring. This, in turn, can influence the hybridization and orientation of the lone pair on the pyridine nitrogen (N-4). Theoretical studies on similarly substituted nitrogen heterocycles suggest that electron-withdrawing groups can lead to a rehybridization of the nitrogen atom, affecting the directionality and availability of its lone pair for protonation or coordination.
Computational Approaches:
Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational and stereoelectronic properties of such molecules. By employing various functionals and basis sets, researchers can model the geometry, vibrational frequencies, and electronic properties of 5-chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine. Natural Bond Orbital (NBO) analysis, for instance, can provide quantitative insights into hyperconjugative interactions and the nature of the nitrogen lone pairs.
While comprehensive data tables from specific computational studies on 5-chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine are not available in the reviewed literature, a hypothetical table based on expected outcomes from DFT calculations is presented below to illustrate the type of data that such studies would generate.
Hypothetical Computational Data for 5-Chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine
| Parameter | Calculated Value (Hypothetical) | Description |
| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule, influenced by the chloro substituent. |
| N-4 Lone Pair Occupancy | ~1.9 e | NBO analysis value, indicating the electron occupancy of the pyridine nitrogen lone pair orbital. |
| n(N-4) -> σ*(C-3-C-3a) Energy | ~1.5 kcal/mol | NBO analysis value for the stabilization energy from the interaction between the N-4 lone pair and the antibonding orbital of the adjacent C-C bond. |
| C-5-Cl Bond Length | ~1.74 Å | Calculated equilibrium bond distance for the carbon-chlorine bond. |
| Dihedral Angle (C4-C5-C6-N7) | ~0.2° | Indicates the near planarity of the pyridine ring. |
It is important to emphasize that the values in the table above are illustrative and would require specific computational studies on 5-chloro- nih.govresearchgate.netnih.govtriazolo[1,5-a]pyridine for validation. Further research in this area would be invaluable for a complete understanding of the structure-property relationships in this and related heterocyclic compounds.
Advanced Spectroscopic Characterization for Reaction Monitoring and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure of "5-Chloro- uni-muenchen.deresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine" by probing the magnetic properties of its constituent atomic nuclei.
Proton (¹H) NMR for Structural Probing and Conformational Preferences
Proton NMR (¹H NMR) is a fundamental technique for determining the arrangement of hydrogen atoms within a molecule. For "5-Chloro- uni-muenchen.deresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine," the ¹H NMR spectrum would reveal distinct signals for each chemically non-equivalent proton. The chemical shifts (δ) of these signals are influenced by the electronic environment of the protons, providing clues about their location relative to the electron-withdrawing chlorine atom and the nitrogen atoms in the fused ring system.
Interactive Data Table: Predicted ¹H NMR Data for 5-Chloro- uni-muenchen.deresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |
| H-6 | 7.20 - 7.40 | dd | J(H6,H7) ≈ 7-8, J(H6,H8) ≈ 1-2 |
| H-7 | 7.60 - 7.80 | t | J(H7,H6) ≈ 7-8, J(H7,H8) ≈ 7-8 |
| H-8 | 8.40 - 8.60 | d | J(H8,H7) ≈ 7-8 |
| H-3 | 8.00 - 8.20 | s | - |
Note: This table represents predicted values based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.
Carbon (¹³C) NMR for Carbon Framework Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon skeleton of "5-Chloro- uni-muenchen.deresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine." Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment. For instance, carbons bonded to the electronegative chlorine and nitrogen atoms would be expected to resonate at a lower field (higher ppm values).
Analysis of the ¹³C NMR spectrum allows for the identification of all carbon atoms in the fused ring system, providing essential information for structural confirmation. While specific experimental data for "5-Chloro- uni-muenchen.deresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine" is not available in the provided search results, the technique's utility is well-established for characterizing the carbon framework of related heterocyclic compounds.
Interactive Data Table: Predicted ¹³C NMR Data for 5-Chloro- uni-muenchen.deresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine
| Carbon | Predicted Chemical Shift (ppm) |
| C-5 | 145 - 155 |
| C-6 | 115 - 125 |
| C-7 | 130 - 140 |
| C-8 | 120 - 130 |
| C-8a | 140 - 150 |
| C-3 | 125 - 135 |
| C-3a | 135 - 145 |
Note: This table represents predicted values based on general principles of NMR spectroscopy and data from similar structures. Actual experimental values may vary.
Heteronuclear NMR (e.g., ³¹P NMR for phosphine (B1218219) derivatives)
Heteronuclear NMR, such as Phosphorus-31 NMR (³¹P NMR), is a powerful tool for characterizing derivatives of "5-Chloro- uni-muenchen.deresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine" that contain heteroatoms like phosphorus. For instance, in the case of phosphine-substituted uni-muenchen.deresearchgate.netresearchgate.nettriazolo[1,5-a]pyridines, ³¹P NMR provides direct information about the electronic environment of the phosphorus atom. The chemical shift in a ³¹P NMR spectrum is highly sensitive to the nature of the substituents on the phosphorus atom and its coordination state. This technique is invaluable for studying the synthesis and reactivity of such derivatives, including their interactions with metal centers in coordination chemistry. Studies on related phosphine-substituted 1,2,3-triazoles have demonstrated the utility of ³¹P NMR in characterizing these molecules. uni-muenchen.de
2D NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning the ¹H and ¹³C NMR signals and establishing the complete connectivity of the molecule. A COSY spectrum reveals correlations between protons that are coupled to each other, helping to trace the proton network within the pyridine (B92270) ring of "5-Chloro- uni-muenchen.deresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine."
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is particularly important as it measures the mass of a molecule with very high accuracy. For "5-Chloro- uni-muenchen.deresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine," HRMS would be used to determine its exact molecular weight, which can then be compared to the calculated theoretical mass based on its chemical formula (C₆H₄ClN₃). This comparison allows for the unambiguous confirmation of the elemental composition of the molecule. The high precision of HRMS can differentiate between molecules with the same nominal mass but different elemental formulas, making it an essential tool for the definitive identification of newly synthesized compounds. While a specific experimental HRMS value for the target compound was not found, the technique is routinely used in the characterization of novel heterocyclic compounds. rsc.org
Elucidation of Fragmentation Pathways
The fragmentation pathways of 5-Chloro- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine under mass spectrometry conditions are critical for its structural confirmation. While specific fragmentation data for this exact compound is not extensively documented, the behavior of related 1,2,3-triazole and substituted pyridine systems provides a strong basis for predicting its mass spectral characteristics.
The fragmentation of 1,2,3-triazole derivatives is highly dependent on the nature and position of their substituents. rsc.org A common initial fragmentation step for the mdpi.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine ring system is the cleavage of the triazole ring, which can proceed through the loss of a molecule of nitrogen (N₂). This is a characteristic fragmentation for many nitrogen-rich heterocyclic compounds. mdpi.com The presence of a chlorine atom on the pyridine ring would likely influence the subsequent fragmentation of the resulting cation.
Another potential fragmentation pathway involves the cleavage of the pyridine ring. This could occur through the loss of hydrogen cyanide (HCN) or a chloro-substituted variant. The stability of the resulting fragment ions will dictate the predominant pathway. In the case of 5-aryl(heteroaryl)tetrazoles, a similar loss of two nitrogen molecules has been observed. mdpi.com
A proposed fragmentation pattern for 5-Chloro- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine could involve the following steps:
Initial loss of N₂ from the triazole ring to form a pyridyl-nitrene cation radical.
Rearrangement of this intermediate followed by the loss of HCN or ClCN.
Alternatively, the pyridine ring could fragment first, although this is generally less favorable in fused heterocyclic systems.
Detailed analysis using high-resolution mass spectrometry and tandem mass spectrometry (MS/MS) would be required to definitively elucidate the fragmentation pathways and identify the specific fragment ions.
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of functional groups within a molecule. For 5-Chloro- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine, the IR spectrum would be expected to show absorption bands corresponding to the vibrations of the fused triazole and pyridine rings, as well as the C-Cl bond.
Based on studies of similar triazolopyridine derivatives, the IR spectrum would likely exhibit several key regions of interest. mdpi.comnih.gov The high-frequency region (3000-3100 cm⁻¹) would show C-H stretching vibrations of the aromatic rings. The region between 1400 and 1600 cm⁻¹ is typically associated with the C=C and C=N stretching vibrations of the pyridine and triazole rings. The presence of the fused ring system can lead to a complex pattern of bands in this region.
Table 1: Predicted Infrared (IR) Absorption Bands for 5-Chloro- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C and C=N Ring Stretch | 1400 - 1600 |
| Ring Bending/Deformation | 1000 - 1300 |
| C-Cl Stretch | 600 - 800 |
| Out-of-plane Ring Bending | < 600 |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability. For a molecule like 5-Chloro- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine, which possesses a degree of symmetry, some vibrational modes may be more prominent in the Raman spectrum than in the IR spectrum, and vice-versa.
The Raman spectrum of this compound would also be characterized by vibrations of the fused ring system. The symmetric stretching vibrations of the rings are often strong in the Raman spectrum. mdpi.com For pyridine itself, all 27 vibrational modes are Raman active. aps.org The fusion of the triazole ring and the substitution with chlorine would alter the symmetry and thus the Raman activity of certain modes. The C-Cl stretch would also be observable in the Raman spectrum.
A comparative analysis of the IR and Raman spectra can provide a more complete picture of the vibrational modes of the molecule, aiding in a more definitive structural assignment.
X-ray Crystallography for Solid-State Structural Data
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for 5-Chloro- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine is not publicly available, data from closely related structures can provide valuable insights into the expected solid-state conformation.
For 5-Chloro- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine, a single crystal X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. It would also reveal the planarity of the fused ring system and how the molecules pack in the crystal lattice, including any intermolecular interactions such as π-π stacking or halogen bonding involving the chlorine atom.
Table 2: Illustrative Crystallographic Data for a Related Triazolopyridine Derivative (1,2,4-triazolo[4,3-a]pyridin-3-amine) mdpi.com
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.5666 |
| b (Å) | 12.6649 |
| c (Å) | 16.8190 |
| β (°) | 99.434 |
This data for a related compound highlights the type of detailed structural information that could be obtained for 5-Chloro- mdpi.comresearchgate.netmdpi.comtriazolo[1,5-a]pyridine through X-ray crystallography, which would be invaluable for understanding its solid-state properties and intermolecular interactions.
Role in Organic Synthesis and Materials Science Excluding Biological Applications
Strategic Building Block for Diverse Heterocyclic Scaffolds
The nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine framework is valued as a precursor for a variety of other heterocyclic systems. Its utility stems from the nature of the triazole ring, which can undergo ring-opening reactions, often with the loss of a stable dinitrogen molecule, to generate highly reactive intermediates. nih.govresearchgate.nettandfonline.com This reactivity allows for its transformation into an array of other valuable chemical scaffolds.
Precursors to Biaryl and Terpyridine-like Compounds (e.g., 2,2'-Bipyridines)
The nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine scaffold has proven to be an effective starting material for the synthesis of 6,6'-disubstituted-2,2'-bipyridines and related terpyridine-like compounds. researchgate.net These bipyridine and terpyridine units are of significant interest as ligands in coordination chemistry and building blocks for supramolecular assemblies and functional materials. The synthetic route involves a two-step process that leverages the triazole ring's ability to open and release molecular nitrogen. nih.govtandfonline.com This transformation generates a reactive pyridine-based intermediate that can subsequently dimerize or react with other pyridine (B92270) precursors to form the desired bipyridine structures. tandfonline.com This method provides a strategic advantage for creating symmetrically and asymmetrically substituted bipyridines that might be challenging to access through other synthetic pathways. researchgate.net
Synthesis of Pyridyl Pyrazoles and Pyridyl Cyclopropanes
The reactivity of nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridines extends to their use in cycloaddition reactions, where they can act as 1,3-dipoles. researchgate.netresearchgate.net This behavior allows them to react with various electron-deficient alkenes and alkynes to produce new heterocyclic and carbocyclic structures. Research has demonstrated that these triazolopyridines react with reagents such as ethyl acrylate (B77674) to form pyridyl cyclopropanes. researchgate.netresearchgate.net In reactions with alkynes like ethyl propiolate and dimethyl acetylenedicarboxylate (B1228247), they yield pyridyl pyrazoles, a class of biaryl compounds. researchgate.netresearchgate.net This reactivity provides a direct route to valuable molecular frameworks that integrate a pyridine ring with either a cyclopropane (B1198618) or a pyrazole (B372694) moiety.
Formation of Indolizines and Other Fused Nitrogen Heterocycles
The nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine system is also a precursor for the synthesis of other fused nitrogen heterocycles, most notably indolizines. researchgate.nettandfonline.com The formation of indolizines can be achieved through a copper-catalyzed denitrogenative transannulation reaction between pyridotriazoles and terminal alkynes. researchgate.net In this process, the triazole ring opens, loses nitrogen (N₂), and the resulting intermediate undergoes a cyclization reaction with the alkyne. Furthermore, reactions of derived triazolopyridinium ylides with acetylenic esters can also lead to the formation of indolizine (B1195054) structures, with the specific outcome often depending on the reaction conditions, such as the choice of solvent. nih.govtandfonline.com
Development of Ligands for Metal Coordination Chemistry
Derivatives of the nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine scaffold possess excellent properties as ligands for coordinating with metal ions. researchgate.net The presence of multiple nitrogen atoms in both the pyridine and triazole rings provides several potential binding sites, allowing for the formation of stable and structurally diverse metal complexes. This has led to their use in creating sophisticated coordination compounds with interesting magnetic and photophysical properties.
Formation of Polynuclear Metal Complexes (e.g., Iron(II) and Copper(II) complexes)
The ligand architecture of triazolopyridine derivatives is well-suited for the construction of polynuclear metal complexes. researchgate.net These ligands can bridge multiple metal centers, leading to the formation of dimeric, trimeric, or even larger cluster structures. For example, a tetranuclear copper(II) complex has been synthesized using a haemiacetalate derivative of 2-pyridyl- nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyrid-7-ylmethanone, which forms a cubane-like structure. researchgate.net In this complex, the magnetic behavior indicates a significant intramolecular antiferromagnetic coupling between the copper(II) centers. researchgate.net Similarly, while many studied systems result in mononuclear complexes, the fundamental coordination modes observed with iron(II) demonstrate the potential for creating larger, bridged structures under appropriate conditions. nih.govrsc.org The ability to form such polynuclear assemblies is crucial for the development of new magnetic materials and catalysts.
Exploration of Spin-Crossover Phenomena in Derived Metal Complexes
A particularly significant application of these ligands is in the field of molecular magnetism, specifically in the design of spin-crossover (SCO) complexes. researchgate.net SCO is a phenomenon observed in some transition metal complexes where the central metal ion can switch between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light. rsc.orgresearchgate.net
Iron(II) complexes incorporating the 3-(2-pyridyl) nih.govresearchgate.nettandfonline.comtriazolo[1,5-a]pyridine (tzpy) ligand have been shown to exhibit thermally induced spin-crossover. researchgate.netnih.gov For instance, the complex [Fe(tzpy)₂(NCS)₂] solvated with water undergoes a spin transition at a characteristic temperature (T₁/₂) of 118 K. nih.gov Another variant, [Fe(tzpy)₂(NCSe)₂], shows this transition at a higher temperature of 251 K. nih.gov These transitions are associated with significant changes in the enthalpy and entropy of the system, which can be quantified through calorimetric and magnetic measurements. nih.gov
Thermodynamic Parameters for Spin-Crossover in Iron(II) Complexes
| Complex | T₁/₂ (K) | ΔH (kJ mol⁻¹) | ΔS (J K⁻¹ mol⁻¹) | Interaction (Γ, kJ mol⁻¹) |
|---|---|---|---|---|
| [Fe(tzpy)₂(NCS)₂]·2CHCl₃ | 75 | 3.67 | 34 | 0.86 |
| [Fe(tzpy)₂(NCS)₂]·H₂O | 118 | 4.08 | 34.5 | 0.89 |
| [Fe(tzpy)₂(NCSe)₂] | 251 | 8.75 | 34.8 | 3.79 |
Furthermore, some of these complexes display a light-induced excited spin state trapping (LIESST) effect. nih.gov This involves irradiating the sample at low temperatures to trap the metal ions in the high-spin state, which can then be studied as it relaxes back to the low-spin state. nih.gov The ability to control the spin state of these molecules with both temperature and light makes them promising candidates for molecular switches and data storage materials.
Applications in Fluorescent Materials and Organic Optoelectronics
The inherent aromatic and heteroatomic nature of the researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine system makes it a promising candidate for the development of fluorescent materials. Aryl- and heteroaryl-substituted triazolopyridines are known to exhibit intense fluorescence. researchgate.net The fused ring system provides a rigid structure that can minimize non-radiative decay pathways, leading to enhanced emission efficiency.
The chlorine substituent at the 5-position of the pyridine ring in 5-Chloro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine is expected to influence its photophysical properties. As an electron-withdrawing group, the chlorine atom can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This modulation can lead to shifts in the absorption and emission spectra, potentially tuning the color of the emitted light.
Furthermore, the presence of the chlorine atom provides a reactive handle for further functionalization through various cross-coupling reactions. This allows for the introduction of different chromophoric and auxochromic groups, enabling the rational design of novel fluorophores with tailored properties for specific applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
While specific photophysical data for 5-Chloro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine is not extensively documented in publicly available literature, the general properties of the parent scaffold suggest its potential as a valuable building block in this field. A comparative analysis of the photophysical properties of various substituted triazolopyridine derivatives could provide valuable insights into the effect of the 5-chloro substitution.
Table 1: Potential Photophysical Characteristics of Substituted researchgate.netnih.govnih.govtriazolo[1,5-a]pyridines
| Substitution Pattern | Expected Influence on Photophysical Properties | Potential Applications |
| 5-Chloro | Electron-withdrawing effect may lead to blue-shifted emission; provides a site for further functionalization. | Blue-emitting materials for OLEDs; fluorescent sensors. |
| Aryl-substituted | Extended π-conjugation can lead to red-shifted emission and high quantum yields. | Emitters for full-color displays; biological imaging agents. |
| Donor-Acceptor | Intramolecular charge transfer (ICT) characteristics can result in large Stokes shifts and sensitivity to solvent polarity. | Solvatochromic probes; materials for nonlinear optics. |
This table is illustrative and based on general principles of fluorophore design, as specific data for 5-Chloro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine is limited.
Chiral Ligand Development from Triazolopyridine Frameworks
The development of chiral ligands is of paramount importance in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine scaffold has been identified as a promising framework for the design of novel chiral ligands. researchgate.net The rigid bicyclic structure of the triazolopyridine core can provide a well-defined steric environment around a metal center, which is crucial for achieving high enantioselectivity in catalytic reactions.
The 5-Chloro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine can serve as a versatile precursor for the synthesis of chiral ligands. The chlorine atom can be displaced or utilized in cross-coupling reactions to introduce chiral substituents. For instance, chiral amines or alcohols can be introduced at this position to generate bidentate or tridentate ligands.
Furthermore, the nitrogen atoms within the triazole and pyridine rings can act as coordination sites for a variety of transition metals, such as palladium, rhodium, and copper, which are commonly used in asymmetric catalysis. The electronic properties of the ligand, and consequently the catalytic activity and selectivity of the metal complex, can be fine-tuned by the nature of the substituents on the triazolopyridine ring.
While specific examples of chiral ligands derived directly from 5-Chloro- researchgate.netnih.govnih.govtriazolo[1,5-a]pyridine and their applications in asymmetric catalysis are not widely reported, the modularity and tunability of the parent framework suggest significant potential. Research in this area could lead to the development of novel and efficient catalysts for a range of asymmetric transformations, including hydrogenations, C-C bond formations, and cycloadditions.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-Chloro-[1,2,3]triazolo[1,5-a]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of triazolopyridine derivatives often involves cyclization of pyridine precursors with azides. For 5-chloro derivatives, a one-pot approach using hydroxylamine hydrochloride and trifluoroacetic acid anhydride (TFAA) can achieve cyclization. For example, 5-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine was synthesized via N-hydroxy-formimidamide intermediates under basic conditions . Reaction optimization (e.g., solvent choice, temperature) is critical: yields for analogous triazolopyridines range from 65–88% under copper-catalyzed conditions .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The chlorine substituent at position 5 causes distinct deshielding in the pyridine ring (δ ~8.5–9.0 ppm for adjacent protons). The triazole ring protons typically resonate at δ ~7.5–8.5 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should match the molecular formula (C₆H₄ClN₃). Fragmentation patterns often show loss of Cl (35/37 amu) or N₂ (28 amu) .
Q. What are common functionalization strategies for triazolopyridine cores, and how does the 5-chloro substituent influence reactivity?
- Methodological Answer : The 5-chloro group acts as a directing moiety in electrophilic substitution. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can replace the chlorine with aryl/heteroaryl groups. Bromo-analogues (e.g., 7-bromo-triazolopyridines) show reactivity in sulfoxide synthesis via palladium-catalyzed heteroarylation . Chlorine’s electron-withdrawing nature also stabilizes intermediates in cyclopropanation or carbene formation .
Advanced Research Questions
Q. How does thermal decomposition of this compound lead to pyridyl carbene formation, and what factors stabilize this process?
- Methodological Answer : Under thermal stress (100°C in acetonitrile), bromo-triazolopyridines decompose via nitrogen extrusion to generate pyridyl carbenes. The presence of electron-withdrawing groups (e.g., Cl, Br) lowers the activation energy by stabilizing the diazo intermediate. For 7-bromo-3-methyl-triazolopyridine, carbene formation leads to cyclopropane derivatives via diradical intermediates . Computational studies (e.g., DFT) can model carbene stability and reaction pathways.
Q. What contradictions exist in reported reactivity of chloro-triazolopyridines, and how can experimental design resolve them?
- Methodological Answer :
- Contradiction : Bromo-triazolopyridines at position 6 (vs. 5 or 7) show reduced reactivity in palladium-catalyzed sulfoxide synthesis .
- Resolution : Steric hindrance and electronic effects vary with substitution positions. Use Hammett parameters to quantify electronic contributions or employ directing groups (e.g., -NH₂) to enhance reactivity. Reaction screening under varied catalysts (e.g., Cu vs. Pd) may also overcome limitations .
Q. How does solvent polarity influence ring-chain isomerization in triazolopyridine derivatives?
- Methodological Answer : For 3-(2-pyridyl)-triazolopyridine, equilibria between fused (A) and open-chain (B) isomers depend on solvent polarity. In CDCl₃, the ratio is ~3:1 (A:B), but polar aprotic solvents (e.g., DMSO) favor the fused form due to stabilization of dipolar intermediates. Monitor via ¹H NMR or variable-temperature studies to quantify equilibrium shifts .
Q. What computational methods are suitable for predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., enzymes, receptors). The triazole’s hydrogen-bonding capacity and chlorine’s hydrophobic effects enhance binding .
- QSAR : Correlate substituent electronic parameters (σ, π) with biological activity (e.g., IC₅₀). For example, electron-withdrawing groups at position 5 improve antimicrobial activity in analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
